molecular formula C16H14N2O5S B2670063 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 481705-87-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2670063
CAS No.: 481705-87-7
M. Wt: 346.36
InChI Key: HOQWNJMSJXPUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H14N2O5S and its molecular weight is 346.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anticancer Activity : A study by Al-Fayez et al. (2022) reported the synthesis of N-substituted saccharins, including derivatives of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl), and evaluated their anti-inflammatory, antioxidant, and anticancer activities. The compounds showed varying degrees of effectiveness in these areas, with some exhibiting excellent anti-inflammatory and antioxidant activities, and notable cytotoxic activity against hepatic cancer cells (Al-Fayez et al., 2022).

Molecular Docking and Enzyme Inhibition

  • Molecular Docking Studies : Pedgaonkar et al. (2014) conducted a study on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives, evaluating their inhibition of Mycobacterium tuberculosis and cytotoxicity. The study included molecular docking to understand the interaction with proteins, revealing significant inhibition potential (Pedgaonkar et al., 2014).

Chemical Properties and Reactivity

  • Study on Chemical Properties : A study by Hartenstein and Sicker (1993) focused on the synthesis and reactivity of compounds with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, which is related to the compound . The study explored various chemical reactions and the formation of derivatives under different conditions (Hartenstein & Sicker, 1993).

Antimicrobial and Anti-Inflammatory Activities

  • Antibacterial and Anti-Inflammatory Properties : Research conducted by Ochiai et al. (1981) on derivatives including 2-(2-aminothiazol-4-yl)acetamido compounds revealed their potential as antibacterial agents. The study involved the synthesis of structurally related compounds and demonstrated their significant activity (Ochiai et al., 1981).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-13-8-4-3-7-12(13)17-15(19)10-18-16(20)11-6-2-5-9-14(11)24(18,21)22/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQWNJMSJXPUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.